tert-butyl N-(2-bromo-5-fluorophenyl)carbamate
Description
tert-butyl N-(2-bromo-5-fluorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrFNO2. It is a derivative of phenylcarbamate, featuring both bromine and fluorine substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C11H13BrFNO2 |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CYVGIGLTBIHXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-fluorophenylcarbamate typically involves the reaction of 2-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or sodium hexamethyldisilazide (NaHMDS). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled reaction conditions .
Industrial Production Methods: While specific industrial production methods for tert-butyl 2-bromo-5-fluorophenylcarbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-bromo-5-fluorophenylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent through the use of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding aniline derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: tert-butyl N-(2-bromo-5-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated and brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, tert-butyl 2-bromo-5-fluorophenylcarbamate can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-fluorophenylcarbamate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with other molecules.
Comparison with Similar Compounds
- Tert-butyl 2-bromo-5-chlorophenylcarbamate
- Tert-butyl 3-bromo-5-iodophenylcarbamate
- Tert-butyl 2-bromo-5-fluorophenethylcarbamate
Uniqueness: tert-butyl N-(2-bromo-5-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents can lead to distinct reactivity patterns and properties compared to similar compounds with different halogen substituents. The fluorine atom, in particular, can significantly influence the electronic properties of the compound, making it more reactive in certain types of chemical reactions .
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